molecular formula C21H21N3O2 B11372648 N-(2,3-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2,3-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11372648
M. Wt: 347.4 g/mol
InChI Key: KXHKZCQSHYWDPT-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For example, reacting phenylhydrazine with acetylacetone under acidic conditions can yield the desired pyridazine derivative.

    Amidation Reaction: The pyridazine derivative is then reacted with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridazine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)propanamide: Lacks the phenyl group on the pyridazine ring.

    N-(2,3-Dimethylphenyl)-2-(3-phenyl-1,6-dihydropyridazin-1-yl)propanamide: Lacks the oxo group on the pyridazine ring.

Uniqueness

N-(2,3-Dimethylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide is unique due to the presence of both the oxo and phenyl groups on the pyridazine ring, which may contribute to its distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interactions compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H21N3O2/c1-14-8-7-11-18(15(14)2)22-21(26)16(3)24-20(25)13-12-19(23-24)17-9-5-4-6-10-17/h4-13,16H,1-3H3,(H,22,26)

InChI Key

KXHKZCQSHYWDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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